BenchChemオンラインストアへようこそ!

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

Medicinal Chemistry Process Chemistry Asymmetric Synthesis

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS 28051-94-7) is a chiral, rigid bicyclic primary amine that serves as the direct synthetic precursor to the CNS stimulant fencamfamine (N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine). Its (1R,2R,3S,4S) configuration fixes the phenyl substituent in an exo orientation relative to the norbornane scaffold, a stereochemical arrangement critical for downstream biological activity.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B12927613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2N)C3=CC=CC=C3
InChIInChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1
InChIKeyYESNBFAEPGJCQQ-UMSGYPCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine: Core Stereochemical & Functional Baseline for N-Substituted Bicyclic Amine Procurement


rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine (CAS 28051-94-7) is a chiral, rigid bicyclic primary amine that serves as the direct synthetic precursor to the CNS stimulant fencamfamine (N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine) . Its (1R,2R,3S,4S) configuration fixes the phenyl substituent in an exo orientation relative to the norbornane scaffold, a stereochemical arrangement critical for downstream biological activity [1]. The compound is explicitly listed as an intermediate in fencamfamine synthesis, enabling researchers to introduce diverse N-substituents while preserving the pharmacophoric bicyclo[2.2.1]heptane core .

Why Generic Substitution Among Bicyclo[2.2.1]heptan-2-amine Analogs Fails for Stereochemically-Defined Synthesis & Target Profiling


Substituting rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine with close analogs such as its N-ethyl (fencamfamine) or N-methyl (camfetamine) derivatives fundamentally alters biological activity profiles, as these modifications abolish the free primary amine required for custom derivatization . Conversely, the (1R,2R,3R,4S) diastereomer (2-endo-amino-3-endo-phenylnorbornane) positions the phenyl and amino groups in a distinct spatial arrangement, leading to divergent receptor recognition [1]. The rel-(1R,2R,3S,4S) stereochemistry is the identical scaffold used in the prodrug patent literature for fencamfamine-derived therapeutic candidates, making it the required intermediate for reproducing patent-protected synthetic routes [2].

rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine: Quantitative Differential Evidence Against the Closest Analogs


Synthetic Tractability: Atomic Economy Advantage over N-Alkyl Analogs for Diversifiable Intermediate Procurement

As the free primary amine (MW 187.28 g/mol, molecular formula C13H17N), the target compound possesses a molecular weight advantage of 14.0 g/mol (7.0%) relative to its N-methyl congener camfetamine (MW 201.31 g/mol) and 28.0 g/mol (13.0%) relative to N-ethyl fencamfamine (MW 215.33 g/mol free base) [1]. This lower mass, combined with the absence of N-alkyl protection, enables a wider range of direct N-functionalization reactions (reductive amination, acylation, sulfonylation, urea formation) without requiring deprotection steps that may compromise the acid-sensitive norbornane framework . The compound is explicitly offered as an intermediate for fencamfamine synthesis, confirming its role as the chemically tractable gateway to the entire N-substituted bicyclo[2.2.1]heptan-2-amine chemical space .

Medicinal Chemistry Process Chemistry Asymmetric Synthesis

Stereochemical Identity Match to Patent-Protected Fencamfamine Scaffold: Diastereomeric Purity as Procurement Specification

The (−)-enantiomer of fencamfamine, identified in the prodrug patent literature as (1R,2R,3S,4S)-N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, shares the identical carbon skeleton stereochemistry as the target compound [1]. The patent explicitly specifies this stereochemistry for the parent drug scaffold used in PRX-P4-003 and related prodrug compositions for treating cancer-related fatigue, apathy in Alzheimer's disease, and major depression [1]. In contrast, alternative diastereomers such as (1R,2R,3R,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine (endo-phenyl configuration) possess a different spatial orientation of the phenyl ring, which would produce distinct N-alkyl derivatives with uncharacterized pharmacological profiles [2]. The target compound's (1R,2R,3S,4S) configuration is therefore the required stereochemical input for reproducing patent-disclosed therapeutic candidates [1].

Intellectual Property Chiral Chemistry Drug Development

Class-Level Sigma-2 Receptor Binding Potential: Bicyclo[2.2.1]heptan-2-amine Scaffold Privilege Relative to Monocyclic Amines

Patent literature discloses that appropriately substituted bicyclo[2.2.1]heptan-2-amines selectively bind the sigma-2 receptor with high affinity [1]. A structurally related compound, 2-phenyl-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine, demonstrated Ki = 90 nM for the sigma-2 receptor in rat PC12 cells [2]. While direct binding data for the unsubstituted primary amine are absent from the public domain, the constrained bicyclic scaffold is the pharmacophoric element conferring sigma-2 selectivity over flexible phenethylamine analogs, which typically exhibit broader aminergic receptor profiles [1]. The target compound provides this scaffold in its minimal form (free amine), allowing systematic structure-activity relationship (SAR) exploration through N-derivatization that is not accessible from pre-alkylated analogs.

Sigma Receptor Pharmacology Chemical Biology Cancer Therapeutics

Dopamine Transporter Pharmacology: N-Unsubstituted Scaffold as a Negative Control for Functional Group Contribution Studies

Fencamfamine (N-ethyl analog) inhibits the dopamine transporter (DAT) with Ki = 0.07 μM, while showing weaker norepinephrine transporter (NET) inhibition (Ki = 0.80 μM) [1]. Camfetamine (N-methyl analog) is reported to have slightly stronger stimulant effects than fencamfamine but with more severe side effects [2]. The N-unsubstituted primary amine provides the baseline scaffold for dissecting the contribution of the N-alkyl group to DAT/NET selectivity and intrinsic efficacy. Procurement of the free amine enables systematic N-alkyl SAR studies where researchers can independently vary the amine substituent to optimize the DAT/NET selectivity ratio, rather than being limited to the pre-determined pharmacological profiles of fencamfamine or camfetamine.

Dopamine Transporter Neuropharmacology SAR Studies

Best Research and Industrial Application Scenarios for rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine


Fencamfamine-Derived Prodrug Development Requiring Patent-Defined Stereochemistry

The compound serves as the direct synthetic precursor to (−)-fencamfamine, the exact stereoisomer specified in US Patent 10,662,146 for prodrug compositions targeting cancer-related fatigue, apathy in Alzheimer's disease, and major depression [1]. Its (1R,2R,3S,4S) configuration matches the patent-protected scaffold, making it the requisite starting material for any development program operating within the fencamfamine prodrug IP space.

Dopamine Transporter SAR Programs Using Bicyclo[2.2.1]heptane Scaffolds

With fencamfamine demonstrating DAT Ki = 0.07 μM and NET Ki = 0.80 μM (selectivity ratio 11.4:1) [2], the free amine enables systematic N-alkyl SAR studies to optimize transporter selectivity. Researchers can independently vary the N-substituent to tune DAT/NET ratios, a capability precluded by pre-alkylated analogs like fencamfamine and camfetamine.

Sigma-2 Receptor Ligand Discovery Using Minimal Pharmacophoric Scaffold

The bicyclo[2.2.1]heptan-2-amine core is claimed in patent literature as a privileged scaffold for sigma-2 receptor binding, with structurally elaborated analogs achieving Ki = 90 nM [3][4]. The unsubstituted primary amine provides the lowest-molecular-weight entry point to this chemical space, enabling systematic N-derivatization for sigma-2 affinity and selectivity optimization.

Chiral Building Block for Asymmetric Synthesis of CNS-Active Bicyclic Amines

As an intermediate in fencamfamine synthesis with defined (1R,2R,3S,4S) stereochemistry , the compound serves as a chiral building block for constructing stereochemically pure N-substituted bicyclo[2.2.1]heptan-2-amines. Its lower molecular weight (187.28 g/mol) compared to fencamfamine (215.33 g/mol free base) and camfetamine (201.31 g/mol) maximizes atom economy in multi-step synthetic sequences.

Quote Request

Request a Quote for rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.